molecular formula C10H15Cl3N2 B1419274 4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride CAS No. 957035-41-5

4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride

Cat. No. B1419274
CAS RN: 957035-41-5
M. Wt: 269.6 g/mol
InChI Key: AFTKEWSQGGSBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride, also known as DIBH, is an organic compound with a wide range of scientific applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 291.06 g/mol. DIBH has been used in various scientific fields, such as synthetic organic chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of different drugs.

Scientific Research Applications

New Scaffolds for Combinatorial Synthesis

Research on similar compounds, such as 5-sulfamoylisatins, has led to the development of new scaffolds for the combinatorial synthesis of heterocycles. These scaffolds have been utilized for creating libraries of novel compounds with potential applications in medicinal chemistry and drug development (Ivachtchenko et al., 2002).

Synthesis and Characterization of Complexes

Studies have also focused on the synthesis and characterization of diorganotin(IV) and iron(III) complexes of dianionic terdentate Schiff base ligands. These compounds, based on reactions with different diamines, offer insights into the structural and electronic properties of complexes that are crucial for catalysis and materials science applications (Labisbal et al., 2006).

Development of Novel Heterocycles

Research has demonstrated the synthesis of new heterocycles through reactions involving 1,2-diamines, leading to compounds with potential applications in pharmaceuticals and agrochemicals. These studies highlight the versatility of diamines in synthesizing structurally diverse molecules with various biological activities (Zissimou & Koutentis, 2017).

properties

IUPAC Name

4,5-dichloro-2-N-(2-methylpropyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2.ClH/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13;/h3-4,6,14H,5,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTKEWSQGGSBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656896
Record name 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride

CAS RN

957035-41-5
Record name 1,2-Benzenediamine, 4,5-dichloro-N1-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957035-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.